molecular formula C14H18ClNO3 B13585214 Tert-butyl 1-(4-chlorophenyl)-1-formylethylcarbamate

Tert-butyl 1-(4-chlorophenyl)-1-formylethylcarbamate

Cat. No.: B13585214
M. Wt: 283.75 g/mol
InChI Key: QQQRNYGDDXKYMW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of carbamate and is often used in organic synthesis as a building block for more complex molecules. The compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with 4-chlorophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for studying the effects of carbamate derivatives on biological systems .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to inhibit certain enzymes and receptors, making them potential candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. It is also used as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the carbamate group allows for interactions with biological targets .

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(18)16-14(4,9-17)10-5-7-11(15)8-6-10/h5-9H,1-4H3,(H,16,18)

InChI Key

QQQRNYGDDXKYMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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